molecular formula C16H20FN3O6S B10980002 N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine

N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine

Cat. No.: B10980002
M. Wt: 401.4 g/mol
InChI Key: ZEAHUPANASDWLQ-UHFFFAOYSA-N
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Description

N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine: is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using a fluorophenylsulfonyl chloride reagent under controlled conditions.

    Attachment of the Glycine Moiety: The final step involves the acylation of the piperazine derivative with glycine or its derivatives, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the glycine moiety.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.

Industry:

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

    Agrochemicals: Potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine
  • N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine can enhance its metabolic stability and binding affinity compared to its bromine or chlorine analogs.
  • Biological Activity: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique in its therapeutic potential.

Properties

Molecular Formula

C16H20FN3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C16H20FN3O6S/c17-12-1-3-13(4-2-12)27(25,26)20-9-7-19(8-10-20)15(22)6-5-14(21)18-11-16(23)24/h1-4H,5-11H2,(H,18,21)(H,23,24)

InChI Key

ZEAHUPANASDWLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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